Indole-3-carboxylic acid, 2-(2-(dimethylamino)ethyl)-5-methoxy-1-methyl-, ethyl ester, monohydrochloride
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Overview
Description
Indole-3-carboxylic acid, 2-(2-(dimethylamino)ethyl)-5-methoxy-1-methyl-, ethyl ester, monohydrochloride is a complex organic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indole-3-carboxylic acid derivatives typically involves the cyclization of substituted o-iodoaniline with dicarbonyl compounds . The formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of CuI is a common method . The highest product yields are achieved using tetrazole-1-acetic acid as the ligand . Another method involves the cascade reactions of anilines with methyl perfluoroalk-2-ynoates in the presence of Pd(OAc)2, leading to indole derivatives with good yields .
Industrial Production Methods: Industrial production methods for indole-3-carboxylic acid derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Indole-3-carboxylic acid derivatives undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the chemical structure and enhancing the biological activity of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of indole-3-carboxylic acid derivatives include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of indole-3-carboxylic acid oxides, while reduction reactions can produce indole-3-carboxylic acid alcohols .
Scientific Research Applications
Indole-3-carboxylic acid derivatives have a wide range of scientific research applications. In chemistry, they are used as building blocks for the synthesis of more complex molecules . In biology, they are studied for their potential as plant growth regulators and herbicides . In medicine, these compounds are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities . Additionally, they are used in the development of new drugs and pharmaceuticals .
Mechanism of Action
The mechanism of action of indole-3-carboxylic acid derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to receptors and enzymes, modulating their activity and leading to various biological effects . For example, some indole-3-carboxylic acid derivatives act as auxin receptor protein TIR1 antagonists, affecting plant growth and development . The molecular targets and pathways involved in their mechanism of action are still being studied to fully understand their effects .
Comparison with Similar Compounds
Indole-3-carboxylic acid derivatives can be compared with other similar compounds, such as indole-3-acetic acid and indole-3-butyric acid . While all these compounds share the indole core structure, they differ in their side chains and functional groups, leading to variations in their biological activity and applications . Indole-3-carboxylic acid derivatives are unique due to their specific chemical structure, which allows for a wide range of modifications and applications .
List of Similar Compounds:- Indole-3-acetic acid
- Indole-3-butyric acid
- Indole-3-propionic acid
- Indole-3-lactic acid
Properties
CAS No. |
18235-85-3 |
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Molecular Formula |
C17H25ClN2O3 |
Molecular Weight |
340.8 g/mol |
IUPAC Name |
2-(3-ethoxycarbonyl-5-methoxy-1-methylindol-2-yl)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C17H24N2O3.ClH/c1-6-22-17(20)16-13-11-12(21-5)7-8-14(13)19(4)15(16)9-10-18(2)3;/h7-8,11H,6,9-10H2,1-5H3;1H |
InChI Key |
VOWCKKZRXLOOIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC)C)CC[NH+](C)C.[Cl-] |
Origin of Product |
United States |
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